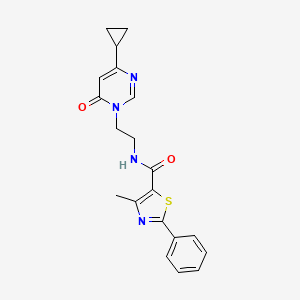

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-18(27-20(23-13)15-5-3-2-4-6-15)19(26)21-9-10-24-12-22-16(11-17(24)25)14-7-8-14/h2-6,11-12,14H,7-10H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBFDBBKTBQCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C=NC(=CC3=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A thiazole ring, which is known for its diverse biological activities.

- A pyrimidine moiety that enhances its interaction with biological targets.

- A cyclopropyl group that contributes to its lipophilicity and potential receptor binding.

The molecular formula of this compound is , indicating the presence of multiple functional groups that facilitate various interactions within biological systems.

Initial studies suggest that this compound may act through several mechanisms, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to effectively bind to active sites, thereby modulating enzyme activity.

- Receptor Interaction : The thiazole and pyrimidine rings may interact with various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects in conditions such as cancer or neurological disorders.

- Antioxidant Activity : Some derivatives of thiazole compounds have demonstrated antioxidant properties, which may be relevant for protecting cells from oxidative stress.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thiazole derivative was reported to have an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), highlighting its potential in cancer treatment .

Antioxidant Activity

Thiazole derivatives have also been evaluated for their antioxidant capabilities. One study demonstrated that certain 2-amino-thiazoles showed promising scavenging activity against free radicals, which is crucial for developing protective agents against oxidative damage .

Case Studies

- In Vitro Studies : In vitro assays have shown that thiazole-based compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. These studies typically employ cell viability assays to determine the effectiveness of the compounds .

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds. For example, thiazole derivatives were tested for their ability to reduce tumor size in xenograft models, providing insights into their efficacy and safety profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features align with several classes of bioactive molecules, including kinase inhibitors, antimicrobial agents, and antiplatelet compounds. Below is a detailed comparison with structurally or functionally related compounds:

BMS-354825 (Dasatinib)

- Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide ().

- Key Features : Thiazole-5-carboxamide core linked to a methylpyrimidine-piperazine moiety.

- Comparison: Both compounds share a thiazole carboxamide scaffold, but Dasatinib incorporates a chloro-methylphenyl group and a piperazine-substituted pyrimidine. The target compound replaces the chloro-methylphenyl with a phenyl group and substitutes the pyrimidine with a cyclopropyl-oxopyrimidinone. This may reduce off-target kinase interactions while altering solubility and metabolic stability .

Substituted 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamides

- Structure : Analogs synthesized via hydrolysis of ethyl carboxylates followed by amine coupling ().

- Key Features : Pyridinyl substituent at thiazole position 2.

- The cyclopropyl-oxopyrimidinone side chain introduces steric hindrance compared to simpler amine-linked side chains in analogs like [3a–s], possibly affecting target binding .

N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides

- Structure: Anthraquinone-derived acetamides with thioether linkages ().

- Key Features: Antioxidant and antiplatelet activity linked to the anthraquinone core.

- Comparison: While structurally distinct, both classes utilize carboxamide/acetamide bridges. The target compound’s thiazole-pyrimidinone system may offer greater conformational rigidity compared to the anthraquinone scaffold, influencing bioavailability and target selectivity .

2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine Derivatives

- Structure: Pyrimidines with thiophene and nitrophenoxy substituents ().

- Key Features : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity for nucleophilic targeting.

- The phenylthiazole group may offer stronger hydrophobic interactions compared to thiophene-based systems .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthesis: The target compound’s ethyl-linked pyrimidinone-thiazole architecture aligns with modular coupling strategies (e.g., carboxylate activation and amine coupling) observed in and .

- Structure-Activity Relationships (SAR): Cyclopropyl groups (as in the target) are known to improve metabolic stability by reducing oxidative metabolism . Phenylthiazole systems may enhance binding to aromatic-rich enzyme pockets compared to pyridinyl or thiophene analogs .

- Further in vitro profiling is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.